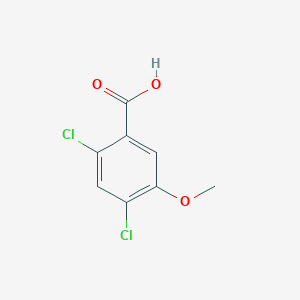

2,4-Dichloro-5-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4-Dichloro-5-methoxybenzoic acid” is a chemical compound with the molecular formula C8H6Cl2O3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-5-methoxybenzoic acid” includes two chlorine atoms and one methoxy group attached to a benzoic acid backbone . The stability of the molecule arises from hyperconjugative interactions and charge delocalization .Chemical Reactions Analysis

While specific chemical reactions involving “2,4-Dichloro-5-methoxybenzoic acid” are not available, related compounds like Dicamba (a chlorinated derivative of o-anisic acid) are known to undergo various reactions in the environment and in biological systems .Physical And Chemical Properties Analysis

“2,4-Dichloro-5-methoxybenzoic acid” is a powder with a melting point of 190-191°C . It has a molecular weight of 221.04 g/mol .Scientific Research Applications

- Dicamba , a close analog of 2,4-Dichloro-5-methoxybenzoic acid, is widely used as a broadleaf herbicide in agriculture. It selectively targets dicotyledonous weeds while sparing monocots like grasses. The compound disrupts plant growth by mimicking auxin, leading to uncontrolled cell division and eventual plant death .

- Researchers employ 2,4-Dichloro-5-methoxybenzoic acid as a versatile building block in organic synthesis. It participates in various reactions, including esterification, amidation, and Suzuki coupling. Its chlorosulfonyl group allows for efficient functionalization .

- The compound serves as an intermediate in the synthesis of pharmaceuticals. For instance, it contributes to the preparation of 2-Amino-4,5-dimethoxybenzoic acid , which finds applications in drug development .

- Researchers have synthesized yttrium and heavy lanthanide complexes using 2,4-Dichloro-5-methoxybenzoic acid. These complexes exhibit interesting thermal and spectral features, making them relevant for luminescent materials and imaging agents .

- Sodium 5-aminosulfonyl-2,4-dichlorobenzoate, a derivative of our compound, has been evaluated for antiviral activity. It inhibits the cytopathic effects of influenza viruses in tissue culture and infected mice .

Agrochemicals and Herbicides

Organic Synthesis

Pharmaceutical Intermediates

Yttrium and Lanthanide Complexes

Antiviral Activity

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is structurally similar to dicamba (3,6-dichloro-2-methoxybenzoic acid), a well-known herbicide . Dicamba acts on broadleaf weeds, disrupting their growth processes . It’s plausible that 2,4-Dichloro-5-methoxybenzoic acid may have similar targets due to its structural similarity.

Mode of Action

Dicamba, a similar compound, disrupts plant growth by mimicking natural plant hormones, leading to abnormal growth and eventual plant death . It’s possible that 2,4-Dichloro-5-methoxybenzoic acid may have a similar mode of action.

Biochemical Pathways

Dicamba is known to interfere with nucleic acid metabolism and disrupt transport systems within plants . It’s plausible that 2,4-Dichloro-5-methoxybenzoic acid may affect similar pathways.

Pharmacokinetics

Dicamba is known to be highly soluble in water, volatile, and has a low potential to leach to groundwater . . These properties may influence the bioavailability of 2,4-Dichloro-5-methoxybenzoic acid.

Result of Action

Dicamba, a similar compound, is known to cause abnormal growth and eventual death in targeted plants . It’s plausible that 2,4-Dichloro-5-methoxybenzoic acid may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-5-methoxybenzoic acid. For instance, Dicamba’s effectiveness can be influenced by environmental conditions such as temperature, rainfall, and soil type . Similarly, the action of 2,4-Dichloro-5-methoxybenzoic acid may also be influenced by such factors.

properties

IUPAC Name |

2,4-dichloro-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVPJGPYGBCUOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-methoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[(1R)-1-(2-Methoxy-5-methylphenyl)ethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2381532.png)

![3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2381538.png)

![2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline](/img/structure/B2381540.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B2381543.png)

![[(2R,4R)-4-Fluoropyrrolidin-2-yl]methanol](/img/structure/B2381554.png)